molecular formula C18H18N2O3 B2789177 N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 2034558-53-5

N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B2789177
CAS No.: 2034558-53-5
M. Wt: 310.353
InChI Key: OTCKXRRTBWQFKF-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a cyclopropyl group, and an isoxazole ring

Preparation Methods

Scientific Research Applications

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzofuran moiety and an oxazole ring, which are known to contribute to various biological activities. The molecular formula is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.31 g/mol.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, benzofuran derivatives have been shown to inhibit Candida albicans through the targeting of specific enzymes such as N-myristoyltransferase (CaNmt) . The structure of this compound suggests potential for similar activity due to its structural analogies.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. For example, derivatives with similar structural features showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The presence of the oxazole ring may enhance the interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

In addition to antifungal and anticancer activities, this compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzofuran and oxazole moieties can significantly influence their pharmacological properties. For instance:

Modification Effect
Substitution at C4 of benzofuranEnhanced antifungal activity against C. albicans
Alteration of cyclopropyl groupImproved anticancer efficacy in vitro

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antifungal Study : A derivative with a similar structure demonstrated potent antifungal activity against C. albicans with an IC50 value of 0.5 µg/mL . This establishes a benchmark for evaluating the efficacy of this compound.
  • Anticancer Research : A study on benzofuran derivatives showed that specific modifications led to enhanced cytotoxicity against MCF-7 cells, with IC50 values ranging from 0.05 to 0.15 µM depending on the substituents . This highlights the potential for this compound to be developed as an anticancer agent.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(15-11-17(23-20-15)12-7-8-12)19-9-3-5-14-10-13-4-1-2-6-16(13)22-14/h1-2,4,6,10-12H,3,5,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCKXRRTBWQFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCCC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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